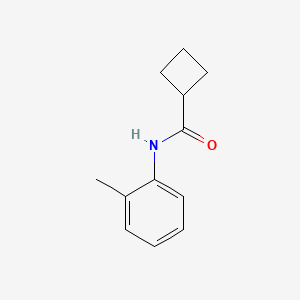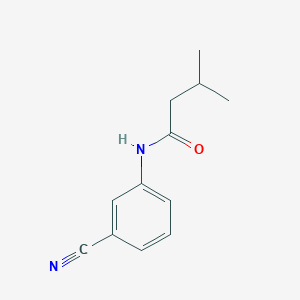
N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as FOA, is a chemical compound that has been synthesized for scientific research purposes. FOA is a member of the quinazoline family of compounds and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to disrupt the bacterial membrane, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in cancer cell growth and inflammation. N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to disrupt the bacterial membrane, leading to bacterial cell death. In addition, N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is that it is a highly pure compound that can be synthesized in large quantities. This makes it suitable for use in lab experiments. However, one limitation of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as an anti-cancer agent. Further research is needed to investigate its mechanism of action and to determine its efficacy in pre-clinical and clinical trials. Another area of interest is the development of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as an anti-inflammatory and anti-bacterial agent. Further research is needed to investigate its effects in animal models and to determine its potential for use in humans. Finally, further research is needed to investigate the antioxidant properties of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential for use in the treatment of certain diseases.
Métodos De Síntesis
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 3-amino-4-oxoquinazoline in the presence of a base. The reaction yields N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a white solid with a high purity. The synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to have anti-inflammatory properties and has potential as an anti-inflammatory agent. In addition, N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential as an anti-bacterial agent.
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-15(13(18)8-11)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVGRMYYKKFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)